molecular formula C15H23N B124588 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine CAS No. 148749-58-0

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

Cat. No.: B124588
CAS No.: 148749-58-0
M. Wt: 217.35 g/mol
InChI Key: GVSNYOXKXQRGRC-UHFFFAOYSA-N
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Description

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is an organic compound with the molecular formula C14H21N. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with four methyl groups and an amine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine typically involves the alkylation of a suitable precursor. One common method involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene with a methylamine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum bromide (AlBr3) in methylene chloride, which facilitates the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its role as a retinoic acid receptor agonist and potential antineoplastic agent sets it apart from other similar compounds, making it a valuable subject of scientific research.

Properties

IUPAC Name

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSNYOXKXQRGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609246
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148749-58-0
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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